molecular formula C36H66Si7 B15163954 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline CAS No. 193696-96-7

2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline

Cat. No.: B15163954
CAS No.: 193696-96-7
M. Wt: 695.5 g/mol
InChI Key: MDAVSFPDFRKHJW-UHFFFAOYSA-N
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Description

2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline is a highly sterically demanding compound known for its ability to stabilize highly reactive species. This compound is characterized by the presence of multiple trimethylsilyl groups, which contribute to its bulkiness and chemical inertness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline typically involves the reaction of 2,4,6-tris(bis(trimethylsilyl)methyl)phenyl lithium with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline exerts its effects is primarily through steric hindrance. The bulky trimethylsilyl groups prevent unwanted side reactions by shielding reactive sites on the molecule. This steric protection allows for the stabilization of highly reactive intermediates and enhances the compound’s overall stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of steric bulk and chemical inertness, making it highly effective for stabilizing reactive intermediates. Its multiple trimethylsilyl groups provide a higher degree of steric protection compared to similar compounds .

Properties

CAS No.

193696-96-7

Molecular Formula

C36H66Si7

Molecular Weight

695.5 g/mol

IUPAC Name

[[2-(2-benzosilin-2-yl)-3,5-bis[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane

InChI

InChI=1S/C36H66Si7/c1-38(2,3)34(39(4,5)6)30-25-31(35(40(7,8)9)41(10,11)12)33(32(26-30)36(42(13,14)15)43(16,17)18)37-24-23-28-21-19-20-22-29(28)27-37/h19-27,34-36H,1-18H3

InChI Key

MDAVSFPDFRKHJW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si]2=CC3=CC=CC=C3C=C2)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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